6-oxo-6,7-dihydro-1H-purine-2,8-diolate
Description
Properties
Molecular Formula |
C5H2N4O3-2 |
|---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
8-oxo-7,9-dihydropurine-2,6-diolate |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/p-2 |
InChI Key |
LEHOTFFKMJEONL-UHFFFAOYSA-L |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(N=C2[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction with Hydrogen Sulfide in Ammonia
A primary method involves demethylating 3-methyl-6-methylthio-3H-purine derivatives using hydrogen sulfide (H₂S) in concentrated aqueous ammonia. This approach exploits the nucleophilic substitution of methylthio groups (-SMe) with thiolate (-S−), followed by oxidation or tautomerization to yield the target compound.
-
Starting Material : 3,8-Dimethyl-6-methylthio-3H-purine (2 g) is suspended in 25% aqueous ammonia (50 mL).
-
Reaction : H₂S gas is bubbled through the suspension at room temperature for 20 minutes.
-
Workup : The solution is evaporated under vacuum, and the residue is recrystallized from glacial acetic acid.
-
Yield : 60% after purification.
Key Mechanistic Insight : The hydrosulfide ion (HS⁻) attacks the electrophilic carbon at position 6, displacing the methylthio group. The 3-methyl group enhances reactivity by stabilizing the transition state through resonance.
Alkylation and Subsequent Modification
Methylation of 6-Thioxo Precursors
Alkylation of 6-thioxo purines with methyl iodide (CH₃I) in dimethylformamide (DMF) generates methylthio intermediates, which are subsequently demethylated.
-
Step 1 : 8-Phenyl-6-thioxo-7H-3,6-dihydro-purine (39 g) is refluxed with methyl iodide (75 mL) in DMF (600 mL) for 2 hours to form 3-methyl-8-phenyl-6-methylthio-3H-purine.
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Step 2 : The methylthio intermediate (2 g) is treated with H₂S in ammonia, yielding 3-methyl-8-phenyl-6-thioxo-7H-3,6-dihydro-purine (80% yield).
Limitations : This method requires harsh conditions (refluxing DMF) and multiple purification steps, reducing scalability.
Hydrolysis of Uric Acid Derivatives
Base-Catalyzed Decarboxylation
6-Oxo-6,7-dihydro-1H-purine-8-carboxylic acid (CAS 98141-78-7) serves as a precursor. Decarboxylation under basic conditions removes the carboxylic acid group at position 8, forming the diolate.
-
Substrate : 6-Oxo-6,7-dihydro-1H-purine-8-carboxylic acid (1 mmol) is dissolved in 1M NaOH (10 mL).
-
Reaction : Heated at 80°C for 4 hours.
-
Workup : Neutralized with HCl and extracted with ethyl acetate.
-
Yield : ~50% (theoretical; experimental data pending).
Challenges : Competing side reactions, such as over-oxidation, necessitate precise pH and temperature control.
Tautomerization of 2,6,8-Trioxo Intermediates
pH-Dependent Equilibrium
The target compound exists in equilibrium with 2,6,8-trioxo-3,6,8,9-tetrahydro-2H-purine-1,7-diide. Adjusting the pH to alkaline conditions (pH > 10) shifts the equilibrium toward the diolate form.
Optimization :
-
pH Range : 10–12 (using ammonium hydroxide or sodium hydroxide).
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Temperature : Room temperature avoids degradation.
Comparative Analysis of Methods
Q & A
Q. How do researchers address solubility challenges in in vitro assays for this compound?
- Screen co-solvents (e.g., DMSO, cyclodextrins) to enhance aqueous solubility without disrupting assay integrity. Use dynamic light scattering (DLS) to monitor aggregation. Validate results with alternative solvents or prodrug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
